

Comparison of spectroscopic properties of dimethoxybenzaldehyde isomers.

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Compound of Interest

Compound Name: 2,6-Dimethoxybenzaldehyde

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A Comparative Spectroscopic Guide to Dimethoxybenzaldehyde Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of six dimethoxybenzaldehyde isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxybenzaldehyde. Understanding the distinct spectroscopic fingerprint of each isomer is crucial for unambiguous identification, quality control, and structure-activity relationship studies in various scientific and pharmaceutical applications. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables present a comparative summary of the key spectroscopic data for the six dimethoxybenzaldehyde isomers. These values have been compiled from various sources and should be considered representative. For critical applications, it is recommended to acquire data under standardized conditions.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)



Isomer	Aldehyde-H (s)	Aromatic-H (m)	Methoxy-H (s)
2,3- dimethoxybenzaldehy de	~10.43	~7.41 (dd), ~7.15 (t), ~7.10 (dd)	~3.99, ~3.91
2,4- dimethoxybenzaldehy de	~10.28	~7.79 (d), ~6.53 (dd), ~6.44 (d)	~3.89, ~3.86
2,5- dimethoxybenzaldehy de	~10.45	~7.35 (d), ~7.10 (dd), ~6.95 (d)	~3.88, ~3.82
2,6- dimethoxybenzaldehy de	~10.55	~7.35 (t), ~6.55 (d)	~3.90
3,4- dimethoxybenzaldehy de	~9.83	~7.42 (dd), ~7.40 (d), ~6.95 (d)	~3.95, ~3.94
3,5- dimethoxybenzaldehy de	~9.88	~7.05 (d), ~6.75 (t)	~3.85

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)



Isomer	C=O	Aromatic C- O	Aromatic C- CHO	Aromatic C- H / C-C	Methoxy C
2,3- dimethoxybe nzaldehyde	~189.4	~152.7, ~148.3	~128.5	~124.1, ~118.4, ~116.8	~61.5, ~55.8
2,4- dimethoxybe nzaldehyde	~189.5	~165.0, ~161.8	~120.1	~130.1, ~105.8, ~98.3	~55.8, ~55.6
2,5- dimethoxybe nzaldehyde	~189.6	~154.0, ~153.8	~124.8	~124.4, ~113.8, ~113.5	~56.2, ~55.9
2,6- dimethoxybe nzaldehyde	~189.0	~161.5, ~160.0	~112.6	~136.4, ~120.5, ~104.1	~55.8
3,4- dimethoxybe nzaldehyde	~190.9	~154.2, ~149.6	~130.1	~126.9, ~110.8, ~109.8	~56.1, ~56.0
3,5- dimethoxybe nzaldehyde	~191.9	~161.0	~138.5	~107.9, ~107.3	~55.7

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)



Isomer	C=O Stretch	C-H (aldehyde)	C-O Stretch (ether)	Aromatic C=C Stretch
2,3- dimethoxybenzal dehyde	~1685	~2840, ~2740	~1270, ~1080	~1580, ~1470
2,4- dimethoxybenzal dehyde	~1670	~2845, ~2745	~1275, ~1025	~1605, ~1510
2,5- dimethoxybenzal dehyde	~1680	~2835, ~2735	~1280, ~1045	~1585, ~1490
2,6- dimethoxybenzal dehyde	~1688	~2850, ~2750	~1285, ~1090	~1580, ~1475
3,4- dimethoxybenzal dehyde	~1682	~2850, ~2740	~1270, ~1140	~1590, ~1515
3,5- dimethoxybenzal dehyde	~1690	~2830, ~2730	~1290, ~1155	~1595, ~1465

Table 4: Mass Spectrometry (MS) Data (m/z)

Isomer	Molecular Ion (M+)	Key Fragment lons
2,3-dimethoxybenzaldehyde	166	165, 137, 109, 79[1]
2,4-dimethoxybenzaldehyde	166	165, 151, 123, 95[1]
2,5-dimethoxybenzaldehyde	166	165, 151, 121, 93
2,6-dimethoxybenzaldehyde	166	165, 135, 107, 79
3,4-dimethoxybenzaldehyde	166	165, 137, 109, 81[1]
3,5-dimethoxybenzaldehyde	166	165, 137, 107, 79



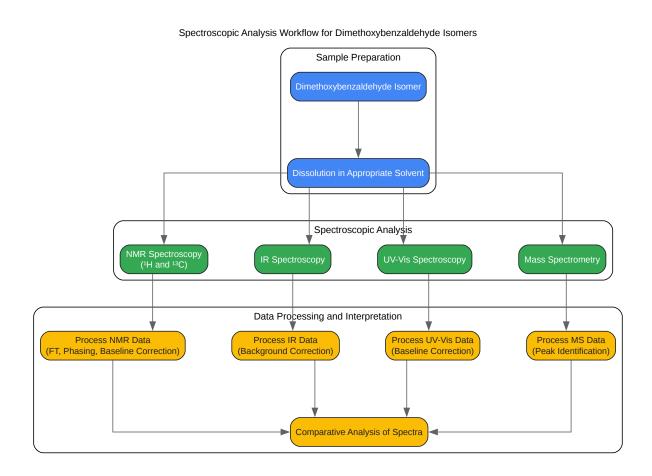
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (in Ethanol)

Isomer	λmax (nm)
2,3-dimethoxybenzaldehyde	~258, ~315
2,4-dimethoxybenzaldehyde	~270, ~308
2,5-dimethoxybenzaldehyde	~255, ~328
2,6-dimethoxybenzaldehyde	~250, ~300
3,4-dimethoxybenzaldehyde	~278, ~308
3,5-dimethoxybenzaldehyde	~275, ~305

Experimental Workflow

The general workflow for the spectroscopic analysis of dimethoxybenzaldehyde isomers is outlined below.





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Caption: General workflow for the spectroscopic analysis of dimethoxybenzaldehyde isomers.

Experimental Protocols



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the dimethoxybenzaldehyde isomer was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
- Acquisition Parameters:
 - ¹H NMR: A sufficient number of scans were acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
 - ¹³C NMR: Proton-decoupled spectra were acquired with a larger number of scans to compensate for the low natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay) was Fourier transformed, followed by phase and baseline correction. Chemical shifts were referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid dimethoxybenzaldehyde isomer was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

 Alternatively, a thin film was cast from a concentrated solution in a volatile solvent onto a salt plate (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.
- Data Acquisition: A background spectrum of the empty sample compartment or the pure KBr pellet/salt plate was recorded. The sample was then placed in the beam path, and the spectrum was acquired over a range of 4000-400 cm⁻¹.
- Data Processing: The final spectrum was presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy



- Sample Preparation: A dilute solution of the dimethoxybenzaldehyde isomer (typically 10⁻⁴ to 10⁻⁵ M) was prepared in a UV-grade solvent, such as ethanol or methanol.
- Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
- Data Acquisition: The spectrum was recorded over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.
- Data Processing: The absorbance spectrum was baseline corrected, and the wavelengths of maximum absorbance (λmax) were identified.

Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) at 70 eV was typically used to generate the molecular ion and fragment ions.
- Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Processing: The resulting mass spectrum, a plot of relative ion abundance versus m/z, was analyzed to identify the molecular ion and characteristic fragment ions.

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References

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